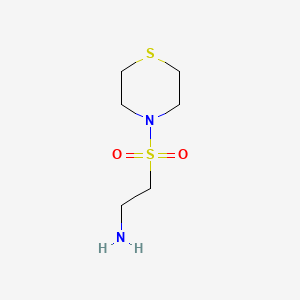

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine

CAS No.: 1042653-08-6

Cat. No.: VC3354253

Molecular Formula: C6H14N2O2S2

Molecular Weight: 210.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042653-08-6 |

|---|---|

| Molecular Formula | C6H14N2O2S2 |

| Molecular Weight | 210.3 g/mol |

| IUPAC Name | 2-thiomorpholin-4-ylsulfonylethanamine |

| Standard InChI | InChI=1S/C6H14N2O2S2/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 |

| Standard InChI Key | ICFWGJBTDZZGRW-UHFFFAOYSA-N |

| SMILES | C1CSCCN1S(=O)(=O)CCN |

| Canonical SMILES | C1CSCCN1S(=O)(=O)CCN |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine contains a thiomorpholine ring connected to an ethylamine chain via a sulfonyl group. The thiomorpholine structure contains a six-membered heterocyclic ring with a sulfur atom and a nitrogen atom in the 1,4-positions. This ring is connected through the nitrogen to a sulfonyl group (SO₂), which bridges to an ethylamine chain, terminating in a primary amine functional group.

Physical and Chemical Properties

While comprehensive data specifically for 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine is limited, we can infer certain properties based on its structural components and related compounds. The presence of the sulfonyl group introduces polarity and hydrogen bonding capabilities, which influence its solubility and reactivity.

Similar compounds containing thiomorpholine structures, such as 2-(thiomorpholin-4-yl)ethan-1-amine, exhibit the following properties:

| Property | Value | Notes |

|---|---|---|

| Appearance | Likely a liquid or crystalline solid | Based on similar structures |

| Molecular Formula | C₈H₁₆N₂O₂S₂ (estimated) | Contains thiomorpholine, sulfonyl, and ethylamine groups |

| Molecular Weight | ≈ 236.36 g/mol (estimated) | Calculated from estimated formula |

| Solubility | Likely soluble in polar organic solvents | Due to presence of amine and sulfonyl groups |

| Boiling Point | Expected to be >200°C | Based on similar sulfonamide compounds |

The primary amine group makes this compound basic and potentially reactive toward electrophiles. The sulfonyl group introduces acidity to adjacent hydrogens and creates a functional handle for further chemical transformations .

Synthetic Approaches

Modern Sulfonamide Synthesis

Recent advances in sulfonamide synthesis may be applicable to the preparation of 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine. For instance, the use of sulfinylamine reagents like t-BuONSO has revolutionized the synthesis of primary sulfonamides . This approach involves the reaction of organometallic reagents with sulfinylamine reagents at controlled temperatures.

The reaction of appropriate organometallic reagents with t-BuONSO at -78°C has been shown to produce primary sulfonamides in high yields (50-80%) . A similar approach might be adapted for the synthesis of more complex sulfonamides like 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine, potentially involving a thiomorpholine-containing organometallic reagent.

Applications and Research Interest

Chemical Intermediate Applications

As a multifunctional compound, 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine could serve as a valuable intermediate in organic synthesis:

-

The primary amine functionality allows for diverse transformations including amide formation, reductive amination, and nucleophilic substitution reactions

-

The sulfonyl group provides opportunities for further functionalization

-

The thiomorpholine ring introduces structural complexity that might be advantageous in building chemical libraries

Similar primary amines are frequently used as building blocks in organic synthesis, as evidenced by their inclusion in chemical supplier catalogs like CymitQuimica, which lists this compound among its primary amine offerings .

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics for 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine include:

-

IR Spectroscopy: Strong absorption bands corresponding to the sulfonyl group (approximately 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹), N-H stretching of the primary amine (3300-3500 cm⁻¹), and C-S stretching from the thiomorpholine ring

-

NMR Spectroscopy: Characteristic proton signals from the thiomorpholine ring (typically 2.5-3.5 ppm), methylene groups adjacent to the sulfonyl and amine functionalities, and the primary amine protons (often broad signal around 1.5-2.0 ppm)

-

Mass Spectrometry: Molecular ion peak corresponding to the molecular weight, with fragmentation patterns likely showing loss of the primary amine group and fragmentation of the thiomorpholine ring

Chromatographic Analysis

HPLC and GC-MS would be suitable techniques for analysis and purity determination of 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine. The compound's polarity suggests it would be amenable to reverse-phase HPLC, potentially using water/acetonitrile gradient systems with appropriate modifiers.

Comparison with Related Compounds

Structural Analogs

Comparing 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine with related compounds provides insights into its potential properties and applications:

These structural analogs demonstrate how small changes in molecular structure can significantly impact physical properties and potential applications.

Bioisosteric Considerations

The thiomorpholine ring can be considered a bioisostere of morpholine, with the sulfur atom replacing an oxygen. This substitution often leads to changes in lipophilicity, hydrogen bonding capability, and metabolic stability. Such modifications are commonly explored in medicinal chemistry to optimize drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume